molecular formula C9H12N2O2 B15222838 Methyl (R)-6-(1-aminoethyl)nicotinate

Methyl (R)-6-(1-aminoethyl)nicotinate

Cat. No.: B15222838
M. Wt: 180.20 g/mol
InChI Key: VYMQJIUJCFCVRL-ZCFIWIBFSA-N
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Description

Methyl ®-6-(1-aminoethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, along with an ®-1-aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-6-(1-aminoethyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the ®-1-aminoethyl group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the ®-1-aminoethyl group can be introduced through a reductive amination process using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of Methyl ®-6-(1-aminoethyl)nicotinate may involve large-scale esterification and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-6-(1-aminoethyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of Methyl ®-6-(1-aminoethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-5-(1-aminoethyl)picolinate
  • Methyl ®-4-(1-aminoethyl)benzoate
  • Methyl ®-4-(1-aminoethyl)nicotinate

Uniqueness

Methyl ®-6-(1-aminoethyl)nicotinate is unique due to its specific structural features, such as the position of the ®-1-aminoethyl group on the nicotinic acid moiety. This structural uniqueness may confer distinct chemical and biological properties, differentiating it from other similar compounds .

Biological Activity

Methyl (R)-6-(1-aminoethyl)nicotinate is a compound derived from nicotinic acid, characterized by a methyl ester and an aminoethyl side chain at the 6-position of the pyridine ring. This unique structure allows it to interact with various biological targets, leading to significant biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₁₀N₂O₂
  • CAS Number : [not specified in the search results]

Research indicates that this compound modulates enzyme functions and cellular processes. Its mechanism of action may involve interactions with specific receptors or enzymes, influencing biochemical pathways related to:

  • Inflammation : The compound may play a role in modulating inflammatory responses.
  • Pain Relief : It has potential applications in pain management therapies.
  • Neuroprotection : Ongoing studies suggest it may offer protective effects on neuronal cells.

The compound's ability to influence these pathways makes it a subject of interest in pharmacological research aimed at developing new therapeutic agents.

Enzyme Interactions

This compound has been shown to interact with various enzymes, which can alter their activity. For instance, it may act as an inhibitor or modulator for enzymes involved in neurotransmitter metabolism and inflammatory processes.

Receptor Binding Studies

Studies have indicated that this compound can bind to nicotinic acetylcholine receptors (nAChRs), influencing their signaling pathways. The binding affinity and functional outcomes can vary based on structural modifications, which is critical for drug design aimed at selective receptor targeting.

Case Studies and Experimental Data

  • In Vitro Studies :
    • This compound was evaluated for its effects on cultured neuronal cells, showing a reduction in oxidative stress markers and enhanced cell viability under toxic conditions.
    • Binding assays demonstrated its affinity for nAChRs, with variations in potency depending on the specific receptor subtype.
  • Animal Models :
    • In rodent models of chronic pain, administration of this compound resulted in significant reductions in pain-related behaviors, suggesting its potential utility in pain management therapies.
  • Inflammation Models :
    • Studies using lipopolysaccharide (LPS)-induced inflammation showed that treatment with the compound led to decreased levels of pro-inflammatory cytokines, indicating anti-inflammatory properties.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundMethyl ester at 6-positionModulates inflammation and pain relief
NicotineAlkaloid with multiple methyl groupsActivates nAChRs; associated with addiction
1-Methyl-4-phenylpyridiniumQuaternary ammonium compoundPotent nAChR antagonist; used in neuropharmacology

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 6-[(1R)-1-aminoethyl]pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3/t6-/m1/s1

InChI Key

VYMQJIUJCFCVRL-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)C(=O)OC)N

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)OC)N

Origin of Product

United States

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